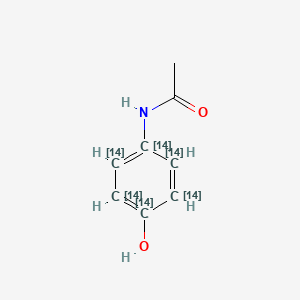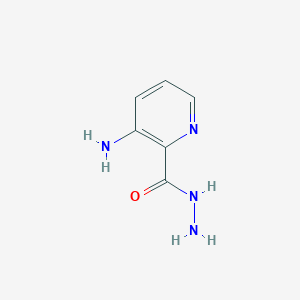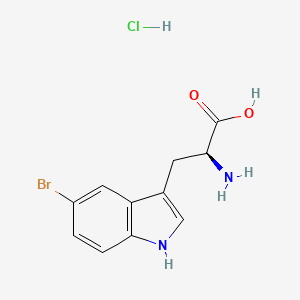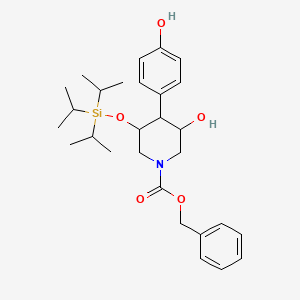
Isoquinoline-3-yl diphenyl methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-3-yl diphenyl methanol is a chemical compound with the molecular formula C22H19NO and a molecular weight of 313.4 . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-3-yl diphenyl methanol typically involves the reaction of isoquinoline derivatives with diphenylmethanol under specific conditions. One common method involves the use of metal catalysts or catalyst-free processes in water . The reaction conditions may vary depending on the desired yield and purity of the product. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free processes and solvent-free reactions, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-3-yl diphenyl methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids or bases, metal catalysts, and oxidizing or reducing agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce isoquinoline derivatives with additional functional groups, while reduction reactions may yield more saturated compounds .
Scientific Research Applications
Isoquinoline-3-yl diphenyl methanol has several scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anticancer, antimalarial, and antimicrobial agents . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of isoquinoline-3-yl diphenyl methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Isoquinoline-3-yl diphenyl methanol can be compared with other similar compounds, such as quinoline derivatives. Both isoquinoline and quinoline are nitrogen-containing heterocycles with significant biological activities . isoquinoline derivatives often exhibit unique properties due to their distinct structural features . Similar compounds include quinoline, tetrahydroisoquinoline, and various isoquinoline alkaloids .
Conclusion
This compound is a versatile compound with numerous applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in various fields.
Properties
Molecular Formula |
C22H19NO |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1,2-dihydroisoquinolin-3-yl(diphenyl)methanol |
InChI |
InChI=1S/C22H19NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-15,23-24H,16H2 |
InChI Key |
VHJMCOPLIOUGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C(N1)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)


![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
